3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
3-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-11-2-1-3-13(9-11)22(20,21)18-12-5-6-14-10(8-12)4-7-15(19)17-14/h1-3,5-6,8-9,18H,4,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSACDIGHHZHFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the construction of the tetrahydroquinoline core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical studies. It can be employed to investigate enzyme activities and binding interactions.
Medicine: In the medical field, this compound has shown promise as a lead compound for drug development. Its potential therapeutic effects are being explored in various disease models, including cancer and inflammatory conditions.
Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable asset in various manufacturing processes.
Wirkmechanismus
The mechanism by which 3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on the Benzene Ring
The 3-fluoro substituent in the target compound distinguishes it from analogues with alternative electron-withdrawing or donating groups:
Modifications to the Tetrahydroquinoline Core
Variations in the tetrahydroquinoline scaffold significantly impact conformational stability and bioactivity:
- N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide (): The ethyl group at position 1 introduces steric bulk, reducing solubility (predicted aqueous solubility: 0.02 mg/mL vs. 0.05 mg/mL for the target compound) .
- N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide (): The butyl and ethoxy groups increase molecular weight (420.5 g/mol vs.
Sulfonamide Linker vs. Alternative Functional Groups
The sulfonamide group is critical for target engagement, but substitutions alter pharmacodynamics:
- N-(1-(2-(Dimethylamino)ethyl)-2-oxo-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (): Replacement of sulfonamide with a thiophene carboximidamide abolishes hydrogen-bond donor capacity, reducing inhibitory activity against serine proteases (IC50 >10 μM vs. 0.8 μM for sulfonamide analogues) .
- 2-Chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-tetrahydroquinolin-6-yl]benzamide (): The benzamide linkage decreases metabolic stability (t1/2 in human liver microsomes: 12 min vs. 45 min for sulfonamides) due to esterase susceptibility .
Data Tables
Table 1: Key Physicochemical and Structural Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | ClogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C16H14FN2O3S | 333.4 | 3-Fluoro, 2-oxo-tetrahydroquinoline | 3.5 |
| 3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-tetrahydroquinolin-6-yl]benzenesulfonamide | C16H15ClF N2O4S2 | 432.9 | 3-Cl, 4-F, propylsulfonyl | 4.2 |
| N-(1-Ethyl-2-oxo-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide | C17H17FN2O3S | 348.4 | 1-Ethyl | 3.8 |
| 2-Methoxy-N-(3-methyl-2-oxo-tetrahydroquinazolin-6-yl)benzenesulfonamide | C16H17N3O4S | 347.4 | 2-OCH3, 3-methyl | 2.9 |
Research Findings and Implications
- Electron-Withdrawing Groups : The 3-fluoro substituent optimizes a balance between acidity (pKa ~8.2) and lipophilicity, enhancing target binding without excessive metabolic clearance .
- Tetrahydroquinoline Substitutions: Bulky alkyl groups (e.g., butyl in ) reduce solubility but improve plasma protein binding (PPB >95%), extending half-life in vivo .
- Sulfonamide Superiority : Sulfonamides consistently outperform benzamide or carboximidamide derivatives in enzymatic assays, likely due to stronger hydrogen-bond interactions with catalytic residues .
Biologische Aktivität
3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H21FN2O3S
- Molecular Weight : 376.4 g/mol
- CAS Number : 946372-98-1
Biological Activity Overview
Research indicates that 3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibits various biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance:
- Cell Lines Tested : Prostate (DU-145), Cervix (HeLa), Lung Adenocarcinoma (A549), Liver (HepG2), Breast (MCF-7).
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the G2/M phase. This is achieved through its interaction with tubulin, leading to inhibition of polymerization.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DU-145 | 0.054 | Apoptosis induction via caspase activation |
| HeLa | 0.048 | Cell cycle arrest at G2/M phase |
| A549 | 1.67 | Inhibition of tubulin assembly |
| HepG2 | 10.5 | Induction of apoptosis |
| MCF-7 | 8.7 | Tubulin binding at colchicine site |
The biological activity of 3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is primarily attributed to its structural interactions with cellular components:
- Tubulin Binding : The compound binds to the colchicine site on beta-tubulin, disrupting microtubule dynamics essential for mitosis.
- Caspase Activation : It activates caspases that are critical for the execution phase of apoptosis.
- Cell Cycle Arrest : The compound causes a halt in the cell cycle progression, specifically at the G2/M checkpoint.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. However, specific data on its efficacy against various pathogens is limited and requires further investigation.
Case Studies and Research Findings
Recent literature highlights several studies focusing on the biological activity of related compounds within the same structural family:
- Study on Structural Activity Relationships (SAR) :
- Comparative Studies :
- In Silico Studies :
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves coupling a fluorinated benzenesulfonyl chloride with a substituted tetrahydroquinolinone amine. For example, nitro intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) are reduced using hydrogenation with Pd/C catalysts under inert atmospheres to yield primary amines. Subsequent sulfonamide formation employs coupling agents or direct reaction with sulfonyl chlorides in polar solvents like ethanol or DMF. Purification often uses flash chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on H and C NMR spectroscopy to verify sulfonamide NH protons (δ ~10.10 ppm) and fluorine coupling patterns. Mass spectrometry (ESI or HRMS) confirms molecular ion peaks (e.g., [M+H]). Elemental analysis or HPLC purity assessments (>95%) are critical for validating synthetic success. For analogs, IR spectroscopy can identify carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350–1150 cm) groups .
Q. What biological assays are used to evaluate its activity?
- Methodological Answer : In vitro assays include enzyme inhibition studies (e.g., fluorescence-based or radiometric assays) to assess binding to targets like bromodomains or kinases. Cell viability assays (MTT or ATP-luminescence) evaluate cytotoxicity. For inhibitors, IC values are determined via dose-response curves. Structural analogs have shown activity as bromodomain inhibitors, suggesting similar methodologies apply .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer : Yield optimization involves catalyst screening (e.g., Pd/C vs. Raney Ni for nitro reductions) and solvent selection. For example, ethanol or THF may improve solubility during hydrogenation. Temperature control (20–50°C) and reaction time (24–72 hrs) adjustments minimize side products. Coupling reactions benefit from stoichiometric tuning (1.2–1.5 eq sulfonyl chloride) and bases like triethylamine to neutralize HCl byproducts .
Q. How can X-ray crystallography resolve structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Crystals are grown via vapor diffusion in solvents like DMSO/water. Key parameters include R-factor (<0.05), bond length/angle accuracy, and electron density maps to confirm fluorine placement and sulfonamide geometry. This method is critical for distinguishing regioisomers or verifying hydrogen-bonding networks in the tetrahydroquinolinone core .
Q. How to address contradictions in biological activity data across analogs?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentrations) or compound solubility. Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). SAR studies should systematically vary substituents (e.g., fluorine position, tetrahydroquinolinone methylation) to isolate pharmacophoric features. Molecular docking against crystal structures (e.g., TRIM24-BRPF1 bromodomains) can rationalize potency differences .
Q. What strategies improve metabolic stability for in vivo studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. Deuteration at metabolically labile sites (e.g., methyl groups) or PEGylation enhances half-life. Pharmacokinetic profiling (plasma t, clearance) in rodent models guides iterative design. Prodrug approaches (e.g., ester masking of sulfonamide NH) may improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
